N-[(2Z)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide
Description
N-[(2Z)-4-(4-Methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is a thiazole-derived compound featuring a fused dihydrothiazole core substituted with aromatic groups (4-methylphenyl, phenylethyl, and phenylimino) and a furan-2-carboxamide moiety.
Properties
Molecular Formula |
C29H25N3O2S |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-3-(2-phenylethyl)-2-phenylimino-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C29H25N3O2S/c1-21-14-16-23(17-15-21)26-28(31-27(33)25-13-8-20-34-25)35-29(30-24-11-6-3-7-12-24)32(26)19-18-22-9-4-2-5-10-22/h2-17,20H,18-19H2,1H3,(H,31,33) |
InChI Key |
LLKRBOJLWHZAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CCC4=CC=CC=C4)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 4-methylbenzaldehyde, phenethylamine, and furan-2-carboxylic acid. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[(2Z)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Forum
The Pharmacopeial Forum lists several thiazole derivatives with structural similarities to the target compound (Table 1). Key differences lie in substituents and functional groups, which influence physicochemical properties and bioactivity.
Table 1: Structural Comparison of Thiazole Derivatives
- The phenylimino group in the target compound may confer rigidity and π-π stacking interactions, unlike the flexible ureido groups in PF-43(1)-n and PF-43(1)-m .
Table 2: Key Spectral Data for Thiazole Derivatives
- Spectroscopic Insights: The absence of C=O bands in 1,2,4-triazoles contrasts with the target compound’s retained carboxamide C=O, highlighting distinct tautomeric behavior. The target’s phenylimino group would likely show a C=N stretch near 1600 cm⁻¹, differentiating it from ureido-containing analogs .
Biological Activity
N-[(2Z)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is a complex organic compound with potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by various studies and data.
- Molecular Formula : C26H25N3O2S
- Molar Mass : 443.56 g/mol
- CAS Number : 352205-01-7
Biological Activity Overview
The biological activity of this compound has been investigated through various assays targeting different biological systems. Key findings are summarized below.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, similar to the compound , often exhibit significant antibacterial properties. For instance:
| Compound | Target Bacteria | Inhibition (%) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66% |
These compounds were synthesized from N-aryl derivatives and showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant potential of thiazolidinone derivatives has also been explored. For example, a study reported that certain thiazolidinone compounds exhibited significant free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay methods.
Case Studies
Several case studies have highlighted the biological activities of compounds structurally related to this compound:
-
Antibacterial Screening :
A series of synthesized thiazolidinone derivatives demonstrated varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl rings enhanced antibacterial efficacy. -
Cytotoxicity Assays :
In vitro cytotoxicity studies using human cancer cell lines revealed that certain derivatives exhibited significant cytotoxic effects. The LC50 values indicated that these compounds could potentially serve as leads for anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
